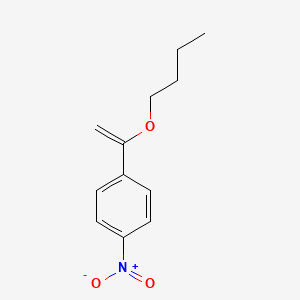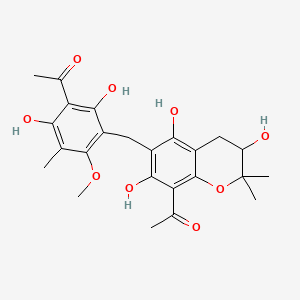
Mallotochromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mallotochromanol is a naturally occurring compound found in the pericarps of Mallotus japonicus. It is a phloroglucinol derivative with the molecular formula C24H28O9.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mallotochromanol typically involves the condensation of phloroglucinol derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Mallotus japonicus. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. Alternatively, synthetic methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Mallotochromanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or create derivatives with specific functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or other reduced forms.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Mallotochromanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Mallotochromanol can be compared with other phloroglucinol derivatives and similar compounds, such as:
Mallotolerin: Another phloroglucinol derivative isolated from Mallotus japonicus, known for its cytotoxic properties.
Phloroglucinol: The parent compound of this compound, widely used in organic synthesis and known for its various biological activities.
Quercetin: A flavonoid with antioxidant properties, similar to this compound in its ability to scavenge free radicals.
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
102904-16-5 |
|---|---|
Molekularformel |
C24H28O9 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3 |
InChI-Schlüssel |
GCNSBSLHQZFIMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C)O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


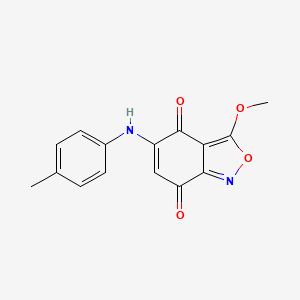

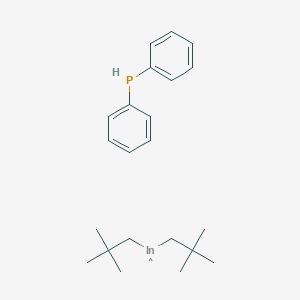
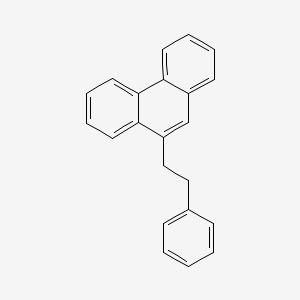




![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
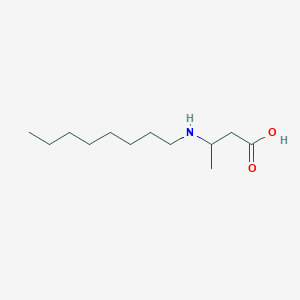
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
